N-(2,3-dihydro-1H-inden-5-yl)-2-[[3-(2-fluorophenyl)-4-oxo-2-quinazolinyl]thio]acetamide
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Overview
Description
WAY-635814 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is primarily studied for its biological activities and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-635814 involves multiple steps, starting from readily available starting materials. The synthetic route typically includes:
Formation of Intermediate Compounds: Initial steps involve the preparation of intermediate compounds through reactions such as alkylation, acylation, or condensation.
Cyclization: The intermediates undergo cyclization reactions under specific conditions to form the core structure of WAY-635814.
Functional Group Modifications: Subsequent steps involve the introduction or modification of functional groups to achieve the desired chemical structure.
Industrial Production Methods
Industrial production of WAY-635814 follows similar synthetic routes but is optimized for large-scale production. This includes:
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity.
Purification Techniques: Advanced purification techniques like crystallization, distillation, and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
WAY-635814 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: WAY-635814 can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
WAY-635814 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of WAY-635814 involves its interaction with specific molecular targets in biological systems. It may act by:
Binding to Receptors: WAY-635814 can bind to specific receptors on cell surfaces, modulating their activity.
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal Transduction Pathways: WAY-635814 can influence signal transduction pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
WAY-639418: Another compound studied for its biological activities, particularly in amyloid diseases and synucleinopathies.
WAY-100635: Known for its use as a selective serotonin receptor antagonist.
Uniqueness
WAY-635814 is unique due to its specific chemical structure and the range of biological activities it exhibits. Compared to similar compounds, it may offer distinct advantages in terms of potency, selectivity, and therapeutic potential.
Properties
Molecular Formula |
C25H20FN3O2S |
---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-2-[3-(2-fluorophenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C25H20FN3O2S/c26-20-9-2-4-11-22(20)29-24(31)19-8-1-3-10-21(19)28-25(29)32-15-23(30)27-18-13-12-16-6-5-7-17(16)14-18/h1-4,8-14H,5-7,15H2,(H,27,30) |
InChI Key |
RHPQXKACBFKHMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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